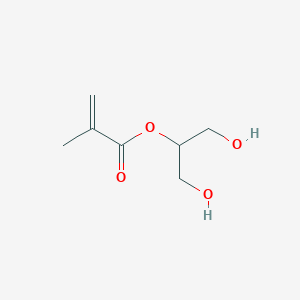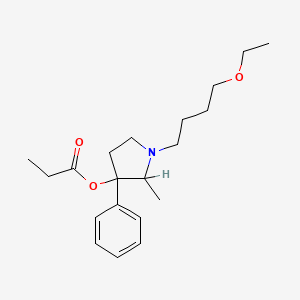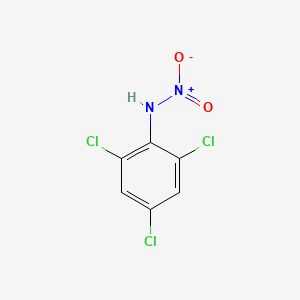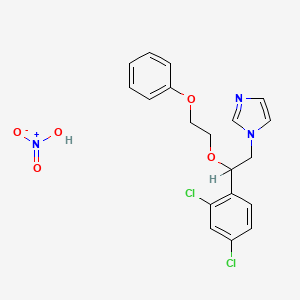
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and phenoxyethanol. The key steps may involve:
Nucleophilic substitution: Reacting 2,4-dichlorophenyl derivatives with phenoxyethanol under basic conditions.
Imidazole formation: Cyclization reactions to form the imidazole ring.
Nitration: Introduction of the nitrate group through nitration reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of the nitrate group to amines or other reduced forms.
Substitution: Halogen substitution reactions, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions or active sites in proteins, affecting their function. The nitrate group may also play a role in modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole hydrochloride
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is unique due to the presence of the nitrate group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
71821-39-1 |
|---|---|
Molekularformel |
C19H19Cl2N3O5 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-(2-phenoxyethoxy)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c20-15-6-7-17(18(21)12-15)19(13-23-9-8-22-14-23)25-11-10-24-16-4-2-1-3-5-16;2-1(3)4/h1-9,12,14,19H,10-11,13H2;(H,2,3,4) |
InChI-Schlüssel |
ONQFXFTWNCMZKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


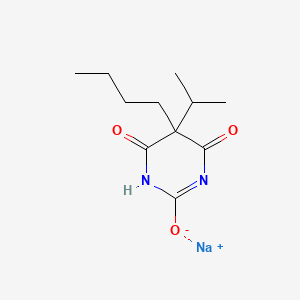


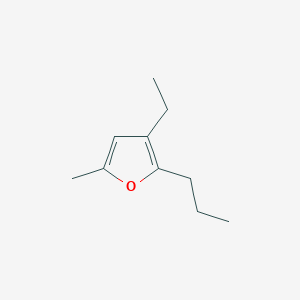
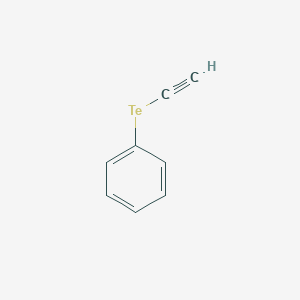
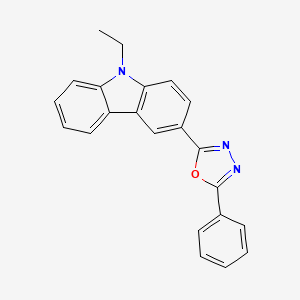
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

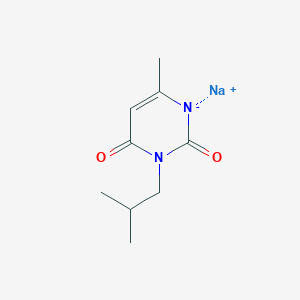
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

